methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is a pyranopyran derivative featuring a 2-chlorophenyl substituent at the C4 position, a methyl group at C7, and a methyl ester at C2. Key spectral characteristics (e.g., IR, $ ^1H $ NMR, EI-MS) and elemental analysis data align with related compounds, confirming the presence of functional groups such as NH$_2$, ester carbonyl (C=O), and aromatic C–Cl bonds .
Properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-8-7-11-13(17(21)23-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQXPXUTLIOFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate 2-amino-4-(2-chlorophenyl)-5-oxo-4H-pyran-3-carbonitrile. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrano derivatives. For instance, derivatives of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate have been evaluated for their efficacy against various human cancer cell lines.
Case Study:
A study assessed the anti-proliferative activity of synthesized compounds against SW-480 and MCF-7 cancer cell lines using the MTT assay. The results indicated that specific derivatives exhibited IC50 values ranging from 26.6 to 42.6 μM, demonstrating significant cytotoxicity against these cancer cells .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent . Various studies have synthesized and tested different pyrano derivatives for their ability to inhibit microbial growth.
Case Study:
Research on substituted pyran derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity was linked to the presence of the pyran ring structure, which enhances interaction with microbial cell membranes .
Synthesis and Catalysis
This compound serves as a precursor in various synthetic pathways due to its unique chemical structure.
Synthesis Techniques:
Recent advancements in synthetic methodologies highlight the use of multicomponent reactions (MCRs) for efficiently synthesizing complex pyrano compounds. One notable approach involves the use of ammonium acetate as a catalyst in one-pot reactions, yielding high-purity products with minimal environmental impact .
Pharmacological Insights
The pharmacological profile of this compound includes potential applications in treating various diseases beyond cancer.
Potential Therapeutic Uses:
Research indicates that this compound may act on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are valid targets for anticancer therapies . Additionally, its derivatives have been explored for their roles as calcium channel blockers and in treating neurodegenerative diseases due to their neuroprotective properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent at the C4-phenyl ring significantly influences melting points, yields, and spectral properties. Selected examples are compared below:
Table 1: Substituent Impact on Melting Points and Yields
Key Observations:
- Electron-withdrawing groups (e.g., nitro at 3- or 4-positions) increase melting points (e.g., 3i: 223–225°C vs. 3y: 180–182°C) due to enhanced molecular packing via dipole interactions .
- Ortho-substituents (e.g., 2-chlorophenyl in the target compound) likely reduce yields compared to para-substituted analogues due to steric hindrance during cyclization .
- Ester group variation : Ethyl esters (e.g., 4d) exhibit lower yields (48.2%) and melting points (150–154°C) compared to methyl esters (e.g., 3i: 76% yield, 223–225°C), suggesting methyl esters enhance crystallinity and reaction efficiency .
Core Structure Modifications
Replacing the pyrano[4,3-b]pyran core with pyrano[3,2-c]pyridine (e.g., 3j, 3k) introduces distinct properties:
Table 2: Core Structure Impact
Key Observations:
- Pyrano[3,2-c]pyridine derivatives (e.g., 3j) exhibit higher melting points (243–244°C) due to additional hydrogen bonding from the NH and carbonyl groups .
- Substituents at the N6 position (e.g., benzyl in 3k) reduce yields (57%) due to steric challenges in cyclization .
Biological Activity
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (CAS No. 364621-62-5) is a synthetic compound belonging to the pyrano[4,3-b]pyran class. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C17H14ClNO5
- Molecular Weight : 347.75 g/mol
- Structure : The structure features a pyran ring fused with a pyranone, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of pyrano[4,3-b]pyran compounds demonstrate promising anticancer activities. For instance:
- A study assessed the anti-proliferative effects of several derivatives against human cancer cell lines SW-480 and MCF-7 using the MTT assay. Compounds with substitutions on the phenyl ring showed varying IC50 values, indicating their potency against these cancer cells. Notably, derivatives with 4-NO2 and 4-Cl substitutions exhibited IC50 values of 34.6 μM and 35.9 μM against SW-480 cells respectively .
| Compound | IC50 (SW-480) | IC50 (MCF-7) |
|---|---|---|
| 4g | 34.6 μM | 42.6 μM |
| 4i | 35.9 μM | 34.2 μM |
| 4j | 38.6 μM | 26.6 μM |
These results highlight the potential of methyl 2-amino derivatives in targeting specific cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In vitro studies have shown that related compounds possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains .
The mechanism by which methyl 2-amino derivatives exert their biological effects is believed to involve:
- Inhibition of DNA Gyrase : Some studies have reported that these compounds act as inhibitors of bacterial DNA gyrase, which is crucial for bacterial replication.
- Cell Cycle Arrest : The anticancer activity is associated with the disruption of microtubule formation leading to G2/M phase arrest in cancer cells.
Case Studies
Several case studies have been documented that illustrate the effectiveness of this compound or its derivatives:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Properties :
Q & A
Q. What are the established synthetic routes for methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate?
The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters under catalytic conditions. A typical protocol involves refluxing 2-chlorobenzaldehyde, methyl acetoacetate, and malononitrile in ethanol with a base catalyst (e.g., piperidine) to form the pyrano-pyran core. Post-reaction purification via recrystallization (ethanol/water) yields the product with ~70–85% efficiency .
Q. How is the compound characterized structurally and chemically?
Key characterization methods include:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., 2-chlorophenyl at C4, methyl ester at C3).
- X-ray crystallography : Resolves fused pyrano-pyran rings and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 363.75 [M+H]) validate the molecular formula (CHClNO) .
Q. What preliminary biological activities have been reported for similar pyrano-pyran derivatives?
Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, ethyl 2-amino-4-(2,6-dichlorophenyl)-pyrano[4,3-b]pyran-3-carboxylate shows MIC values of 8–16 µg/mL against Staphylococcus aureus. Assays involve broth microdilution (CLSI guidelines) and COX-2 inhibition studies (ELISA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Systematic optimization via Design of Experiments (DoE) is recommended. For example:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side products; ethanol balances yield and purity.
- Catalyst selection : Piperidine vs. L-proline affects enantioselectivity in analogous syntheses.
- Temperature control : Reflux (~80°C) vs. microwave-assisted synthesis (50–60°C) reduces reaction time from 12 h to 2 h .
Q. What strategies resolve contradictions in crystallographic data for pyrano-pyran derivatives?
Discrepancies in crystal packing (e.g., hydrogen-bonding networks) arise from substituent electronic effects. Solutions include:
Q. How can mechanistic studies elucidate the compound’s biological interactions?
Advanced approaches include:
- Molecular docking : Simulate binding to targets like bacterial DNA gyrase (PDB ID: 1KZN) using AutoDock Vina.
- Kinetic assays : Monitor time-dependent inhibition of enzymes (e.g., nitroreductases) via UV-Vis spectroscopy .
Q. What advanced analytical methods quantify trace impurities in the compound?
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate and identify by-products (e.g., unreacted aldehydes).
- HS-SPME-GC-MS : Detect volatile impurities (e.g., residual solvents) at ppm levels .
Methodological Tables
Table 1: Key Synthetic Parameters for Pyrano-Pyran Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | Piperidine (10 mol%) | Increases yield by 15–20% | |
| Solvent | Ethanol | Balances reactivity & purity | |
| Temperature | 80°C (reflux) | Completes reaction in 12 h |
Table 2: Structural Data from XRD Analysis
| Bond Length (Å) | Angle (°) | Substituent Effect | Reference |
|---|---|---|---|
| C4–Cl: 1.74 | C3–O–C: 117.2 | 2-Chlorophenyl induces ring strain | |
| O5–C5: 1.21 | Pyran ring torsion: 8.3 | Methyl at C7 stabilizes conformation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
